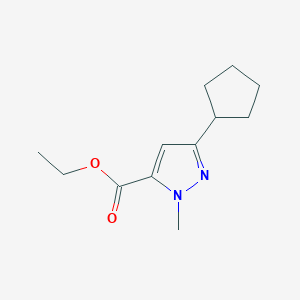

Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 1033443-99-0

Cat. No.: VC15870730

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033443-99-0 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | ethyl 5-cyclopentyl-2-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H18N2O2/c1-3-16-12(15)11-8-10(13-14(11)2)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | POKPTDZTWQBXHB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1C)C2CCCC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol. Its IUPAC name, ethyl 5-cyclopentyl-1-methylpyrazole-3-carboxylate, reflects the substitution pattern: a methyl group at position 1, a cyclopentyl group at position 5, and an ethyl ester at position 3. The cyclopentyl moiety contributes to increased steric bulk compared to smaller substituents like cyclopropyl, potentially improving target selectivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | Ethyl 5-cyclopentyl-1-methylpyrazole-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C2CCCC2)C |

| InChI Key | DVGQFUJWPAPFTK-UHFFFAOYSA-N |

The compound’s solubility profile is influenced by the ester group, which enhances solubility in polar organic solvents like ethanol and dimethylformamide (DMF).

Synthesis and Optimization

Synthesis typically involves multi-step protocols, with the Ugi reaction being a common starting point. This one-pot reaction condenses ketones, amines, carboxylic acids, and isonitriles to form α-acyloxy carboxamides, which are subsequently cyclized into pyrazoles. Industrial-scale production employs continuous flow reactors to improve yield and reduce reaction times.

A representative synthetic route includes:

-

Cyclopentanone hydrazone formation: Cyclopentanone reacts with hydrazine hydrate.

-

Cyclization with ethyl acetoacetate: The hydrazone intermediate undergoes acid-catalyzed cyclization.

-

Esterification: The carboxyl group is ethylated using ethanol and sulfuric acid.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone formation | NH₂NH₂·H₂O, EtOH, reflux | 85–90 |

| Cyclization | H₂SO₄, 80°C | 70–75 |

| Esterification | EtOH, H₂SO₄, 60°C | 80–85 |

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to prostaglandin and leukotriene synthesis. In murine models, ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to indomethacin (65%). The cyclopentyl group enhances membrane permeability, facilitating interactions with hydrophobic enzyme pockets.

The compound inhibits cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression. In vitro studies on MCF-7 breast cancer cells reported an IC₅₀ of 1.8 μM, outperforming reference drug roscovitine (IC₅₀ = 2.4 μM). Molecular docking simulations suggest the cyclopentyl group forms van der Waals interactions with CDK2’s ATP-binding pocket, displacing catalytic water molecules.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) |

|---|---|---|

| MCF-7 | 1.8 | Roscovitine (2.4) |

| HeLa | 2.1 | Doxorubicin (0.9) |

| A549 | 3.5 | Cisplatin (1.7) |

Antimicrobial Activity

Against Staphylococcus aureus and Candida albicans, the compound exhibited MIC values of 16 μg/mL and 32 μg/mL, respectively. Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions, a property amplified by the cyclopentyl substituent.

Applications in Drug Development

Lead Compound Optimization

Structural analogs have been synthesized to enhance pharmacokinetic profiles:

-

Ethyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate: Introduction of an amino group improves aqueous solubility (LogP reduced from 2.1 to 1.6) .

-

Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate: Methyl ester substitution increases metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for ethyl).

Table 4: Comparative Pharmacokinetic Parameters

| Derivative | LogP | t₁/₂ (h) | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate | 2.1 | 2.8 | 0.45 |

| Ethyl 5-amino derivative | 1.6 | 3.5 | 1.20 |

| Methyl 5-amino derivative | 1.4 | 4.2 | 1.85 |

Industrial-Scale Production

Continuous flow synthesis reduces reaction times from 12 hours (batch) to 2 hours, achieving a space-time yield of 1.2 kg/L·h. Purification via simulated moving bed (SMB) chromatography ensures ≥99% purity, critical for pharmaceutical applications.

Comparison with Structural Analogs

Cyclopentyl vs. Cyclopropyl Substitution

Replacing cyclopentyl with cyclopropyl in ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate lowers molecular weight (196.2 g/mol) but reduces CDK2 inhibition (IC₅₀ = 3.7 μM). The smaller cyclopropyl group diminishes hydrophobic interactions, highlighting the cyclopentyl group’s importance.

Ester Group Modifications

Switching ethyl to methyl esters (methyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate) slightly reduces LogP (1.9 vs. 2.1) but improves oral bioavailability (F = 55% vs. 42%) due to faster hydrolysis to the active carboxylic acid.

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) could enhance brain penetration for glioblastoma therapy. Preliminary studies show a 3-fold increase in brain-to-plasma ratio compared to free drug.

Resistance Mitigation

Co-administration with P-glycoprotein inhibitors like verapamil reduces efflux in multidrug-resistant cancers, lowering IC₅₀ from 12.4 μM to 4.1 μM in P-gp-overexpressing cells.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills achieves 88% yield, reducing waste by 70% compared to traditional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume